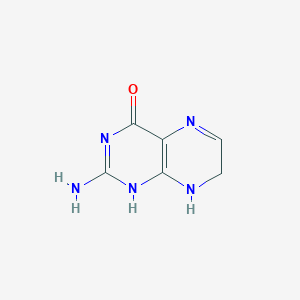

7,8-Dihydropterin

説明

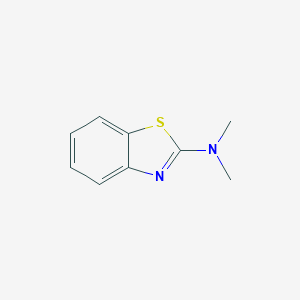

7,8-Dihydropterin is an intermediate in tetrahydrobiopterin biosynthesis . It is transformed by 6-pyruvoyltetrahydropterin synthase into 6-pyruvoyl-tetrahydropterin .

Synthesis Analysis

The enzyme dihydropteroate synthase (DHPS) participates in the de novo synthesis of folate cofactors by catalyzing the formation of 7,8-dihydropteroate from condensation of p-aminobenzoic acid with 6-hydroxymethyl-7,8-dihydropteroate pyrophosphate .Molecular Structure Analysis

The structure of the binary complex with the product 7,8-dihydropteroate has been determined to 1.95 Å resolution . This structure provides key insights into ligand recognition by the enzyme .Chemical Reactions Analysis

7,8-Dihydropterin is hydrated to 6-hydroxy-5,6,7,8-tetrahydropterin . The equilibrium between these two species lies predominantly towards 7,8-dihydropterin, but autoxidation of 6-hydroxy-5,6,7,8-tetrahydropterin to 7,8-dihydroxanthopterin disrupts the equilibrium resulting in further 7,8-dihydropterin hydration .Physical And Chemical Properties Analysis

The emission properties of 7,8-dihydropterin have been studied in aqueous solution . The fluorescence characteristics of the neutral form of these compounds have been investigated using the single-photon-counting technique .科学的研究の応用

Pigmentation in Insects

7,8-Dihydropterin: plays a crucial role in the pigmentation of insects, particularly in butterflies. It is involved in the synthesis of various pigments found in butterfly wings and the eyes and bodies of other insects . These pigments are not only responsible for the vibrant colors but also exhibit fluorescence under UV light, which can aid in interspecific recognition.

Enzyme Cofactor

As an essential cofactor, 7,8-Dihydropterin is integral to many metabolic reactions across living organisms . It is involved in the hydroxylation of aromatic amino acids and the production of biogenic amines, which are critical for various physiological processes.

Nitric Oxide Production

The compound is a precursor in the metabolic pathway leading to the production of nitric oxide . Nitric oxide is a vital cellular signaling molecule that plays a role in various biological systems, including the cardiovascular system and immune response.

Excretory Substance

In the animal kingdom, 7,8-Dihydropterin serves as a nitrogen excretory substance . This function is particularly important for maintaining nitrogen balance and preventing the accumulation of toxic nitrogenous waste.

Visual Screening

Pteridines, including 7,8-Dihydropterin , act as visual screening pigments . They help protect delicate tissues from harmful UV radiation and are essential for the visual systems of many animals.

Stability in Solutions

Research has shown that 7,8-Dihydropterin can be stabilized in solutions by adding dithioerythritol, which prevents oxidation and maintains the compound in a reduced state . This property is significant for its storage and use in various experimental settings.

将来の方向性

特性

IUPAC Name |

2-amino-7,8-dihydro-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c7-6-10-4-3(5(12)11-6)8-1-2-9-4/h1H,2H2,(H4,7,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZWKVIXSKSCFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=NC2=C(N1)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70170466 | |

| Record name | 7,8-Dihydropterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8-Dihydropterin | |

CAS RN |

17838-80-1 | |

| Record name | 7,8-Dihydropterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017838801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,8-Dihydropterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B103441.png)

![5-(Diphenylmethylene)-5H-dibenzo[a,d]cycloheptene](/img/structure/B103449.png)

![4-[(Dimethylamino)methyl]benzoic acid](/img/structure/B103454.png)